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Cat. No.: B1257193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Complestatin (also known as chloropeptin II) is a complex cyclic heptapeptide natural product

that exhibits significant biological activities, including inhibition of HIV-1 entry and complement

activation. Its intricate molecular architecture, characterized by a strained 16-membered

macrocycle and a unique biaryl linkage to a tryptophan residue, has made it a challenging and

attractive target for total synthesis. This document provides detailed application notes and

protocols for the laboratory synthesis of complestatin, primarily focusing on the strategic

advancements developed by the research group of Dale L. Boger.

Synthetic Strategies Overview
Two prominent total syntheses of complestatin have been reported by the Boger laboratory, a

first-generation and a second-generation approach. Both strategies rely on a pivotal

intramolecular Larock indole synthesis for the construction of the strained macrocyclic DEF ring

system. The key difference lies in the order of the macrocyclization events.

First-Generation Synthesis: This approach first constructs the DEF ring system via an

intramolecular Larock macrocyclization, followed by the formation of the ABCD macrocycle

through an aromatic nucleophilic substitution reaction.
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Second-Generation Synthesis: This revised strategy reverses the macrocyclization

sequence, first forming the ABCD biaryl ether ring system, followed by the key Larock indole

synthesis to close the DEF macrocycle. This approach led to improved

atropodiastereoselectivity in the Larock cyclization.

Key Chemical Transformations and Quantitative
Data
The total synthesis of complestatin involves a series of complex chemical transformations.

The following tables summarize the quantitative data for key steps in both the first and second-

generation syntheses, allowing for easy comparison of the efficiency of each approach.

First-Generation Total Synthesis: Key Reaction Data
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Experimental Protocols
The following are detailed methodologies for key experiments in the total synthesis of

complestatin, adapted from the publications of the Boger group.

Protocol 1: Intramolecular Larock Indole Synthesis for
DEF Ring Formation (First-Generation)
This protocol describes the crucial macrocyclization step to form the strained 16-membered

DEF ring system of complestatin.

Materials:

Linear peptide precursor (containing a 2-bromoaniline and a terminal alkyne with a -SiEt₃

group)

Palladium(II) acetate (Pd(OAc)₂)

1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF)

Triethylamine (Et₃N)

Toluene, anhydrous

Acetonitrile, anhydrous

Argon gas supply

Standard glassware for inert atmosphere reactions

Procedure:
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To a solution of the linear peptide precursor (1.0 equiv) in a 1:1 mixture of toluene and

acetonitrile (to achieve a final concentration of 1 mM) is added triethylamine (1.3 equiv).

The solution is thoroughly degassed with argon for 30 minutes.

Palladium(II) acetate (1.1 equiv) and 1,1'-bis(di-tert-butylphosphino)ferrocene (1.3 equiv) are

added under a positive pressure of argon.

The reaction mixture is heated to 110 °C and stirred vigorously for 1 hour.

The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is

cooled to room temperature.

The solvent is removed under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford the desired

macrocyclic product containing the DEF ring system and its atropisomer. The combined yield

for this step is approximately 89%, with a 4:1 diastereomeric ratio in favor of the natural (R)-

atropisomer.[1][2][3]

Protocol 2: Macrocyclization via Aromatic Nucleophilic
Substitution for ABCD Ring Formation (Second-
Generation)
This protocol details the formation of the 16-membered biaryl ether linkage in the ABCD ring

system.

Materials:

seco-ABCD linear precursor

Potassium carbonate (K₂CO₃), anhydrous

18-crown-6

Tetrahydrofuran (THF), anhydrous

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.organic-chemistry.org/Highlights/2011/01August.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783344/
https://pubmed.ncbi.nlm.nih.gov/19839632/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4Å molecular sieves

Argon gas supply

Standard glassware for inert atmosphere reactions

Procedure:

A solution of the seco-ABCD linear precursor (1.0 equiv) in anhydrous THF (to achieve a

final concentration of 1 mM) is prepared in a flame-dried flask under an argon atmosphere.

Anhydrous potassium carbonate (10 equiv), 18-crown-6 (as a phase-transfer catalyst), and

activated 4Å molecular sieves are added to the solution.

The reaction mixture is heated to 60 °C and stirred for 12 hours.

The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is

cooled to room temperature.

The solid materials are removed by filtration through a pad of Celite, and the filter cake is

washed with THF.

The combined filtrate is concentrated under reduced pressure.

The crude product is purified by flash column chromatography to yield the macrocyclic ABCD

ring system as a mixture of atropisomers (in up to 95% yield).

Visualizations
The following diagrams illustrate the retrosynthetic analysis and the forward synthetic workflow

for the total synthesis of complestatin.
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Caption: Retrosynthetic analysis of complestatin.
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Caption: General workflow for complestatin total synthesis.
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The total synthesis of complestatin represents a significant achievement in modern organic

chemistry, showcasing the power of strategic bond disconnections and the development of

novel synthetic methodologies. The intramolecular Larock indole synthesis has proven to be a

robust and effective method for the construction of the strained macrocyclic core of this

complex natural product. The detailed protocols and quantitative data presented herein are

intended to serve as a valuable resource for researchers engaged in the synthesis of

complestatin and other structurally related complex peptides, and to aid in the development of

novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1257193?utm_src=pdf-body
https://www.benchchem.com/product/b1257193?utm_src=pdf-body
https://www.benchchem.com/product/b1257193?utm_src=pdf-custom-synthesis
https://www.organic-chemistry.org/Highlights/2011/01August.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783344/
https://pubmed.ncbi.nlm.nih.gov/19839632/
https://pubmed.ncbi.nlm.nih.gov/19839632/
https://www.benchchem.com/product/b1257193#laboratory-methods-for-the-total-synthesis-of-complestatin
https://www.benchchem.com/product/b1257193#laboratory-methods-for-the-total-synthesis-of-complestatin
https://www.benchchem.com/product/b1257193#laboratory-methods-for-the-total-synthesis-of-complestatin
https://www.benchchem.com/product/b1257193#laboratory-methods-for-the-total-synthesis-of-complestatin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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